molecular formula C21H14Na2O6S2 B13741290 2-Naphthalenesulfonic acid, 1,1'-methylenebis-, disodium salt CAS No. 2379-92-2

2-Naphthalenesulfonic acid, 1,1'-methylenebis-, disodium salt

Cat. No.: B13741290
CAS No.: 2379-92-2
M. Wt: 472.4 g/mol
InChI Key: SPDUFLWDSCKGPG-UHFFFAOYSA-L
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Preparation Methods

The synthesis of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt typically involves the following steps :

    Sulfonation: Naphthalene is sulfonated using sulfuric acid to produce naphthalenesulfonic acid.

    Condensation: The resulting naphthalenesulfonic acid is then condensed with formaldehyde to form the methylenebis derivative.

    Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of naphthalenesulfonic acid derivatives with different functional groups.

    Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted naphthalene derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt has a wide range of scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, as well as in the preparation of various organic compounds.

    Biology: The compound is used in studies involving the interaction of sulfonic acid groups with biological molecules.

    Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt involves its interaction with various molecular targets and pathways . The sulfonic acid groups can form strong interactions with proteins and other biomolecules, affecting their structure and function. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt can be compared with other similar compounds, such as :

    Naphthalene-2-sulfonic acid: A simpler sulfonic acid derivative of naphthalene, used in similar applications but with different reactivity.

    1,3,6-Naphthalenetrisulfonic acid: A trisulfonic acid derivative with three sulfonic acid groups, offering different chemical properties and applications.

    2-Naphthalenesulfonic acid, 5,5’-methylenebis-: Another methylenebis derivative with different substitution patterns, leading to unique chemical behavior.

The uniqueness of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt lies in its specific structure, which provides distinct reactivity and applications compared to other similar compounds .

Properties

CAS No.

2379-92-2

Molecular Formula

C21H14Na2O6S2

Molecular Weight

472.4 g/mol

IUPAC Name

disodium;1-[(2-sulfonatonaphthalen-1-yl)methyl]naphthalene-2-sulfonate

InChI

InChI=1S/C21H16O6S2.2Na/c22-28(23,24)20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

SPDUFLWDSCKGPG-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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